molecular formula C7H3ClF3NO2 B052861 4-Chloro-3-nitrobenzotrifluoride CAS No. 121-17-5

4-Chloro-3-nitrobenzotrifluoride

Cat. No. B052861
CAS RN: 121-17-5
M. Wt: 225.55 g/mol
InChI Key: TZGFQIXRVUHDLE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzotrifluoride is a chemical reagent used in chemical synthesis such as trifluoromethoxylated aniline derivatives . It is a colorless to dark-colored liquid, insoluble in water, and denser than water . Contact with this substance may irritate skin, eyes, and mucous membranes .


Synthesis Analysis

The synthesis of 4-Chloro-3-nitrobenzotrifluoride often involves fast and strongly exothermic reactions carried out in semibatch reactors (SBRs) to better control the heat evolution by the feeding rate . A thermal runaway event may be triggered whenever the rate of heat removal becomes lower than the rate of heat production . A dedicated model has been developed to simulate a cooling system failure in an industrial SBR where the nitration of 4-Chlorobenzotrifluoride to 4-Chloro-3-nitrobenzotrifluoride is carried out .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitrobenzotrifluoride is represented by the linear formula: ClC6H3(NO2)CF3 . Its molecular weight is 225.55 .


Chemical Reactions Analysis

In the process of synthesizing 4-Chloro-3-nitrobenzotrifluoride, a thermal runaway event may be triggered whenever the rate of heat removal becomes lower than the rate of heat production . This dangerous phenomenon consists of an uncontrolled reactor temperature increase that can trigger secondary undesired exothermic reactions or decompositions of the whole reacting mixture with consequent reactor pressurization due to uncontrollable gases formation .


Physical And Chemical Properties Analysis

4-Chloro-3-nitrobenzotrifluoride is a yellow liquid . It has a boiling point of 222 °C and a density of 1.511 g/mL at 25 °C . It is insoluble in water .

Scientific Research Applications

Synthesis of Organic Compounds

4-Chloro-3-nitrobenzotrifluoride is often used as a starting material in the synthesis of a broad range of organic compounds . These include various substituted benzene derivatives, which are fundamental structures in many organic compounds.

Production of Heterocyclic Compounds

In addition to benzene derivatives, 4-Chloro-3-nitrobenzotrifluoride can also be used to synthesize heterocyclic compounds . These compounds contain a ring of atoms where at least one of the atoms is not carbon. Heterocyclic compounds are prevalent in nature and are usually associated with life and vital processes that require enzymes.

Derivatization Reagent in HPLC

4-Chloro-3-nitrobenzotrifluoride can be used as a derivatization reagent for the High-Performance Liquid Chromatography (HPLC) determination of polyamines . In this context, it helps to improve the detection and quantification of these compounds.

UV/VIS Spectrophotometric Detection

This compound is used in the pre-column derivatization technique for HPLC with UV/VIS spectrophotometric detection of polyamines . This technique enhances the sensitivity and selectivity of the detection process.

Safety and Hazards

4-Chloro-3-nitrobenzotrifluoride is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

It is known to be used as a chemical intermediate for herbicides , suggesting that its targets may be specific enzymes or proteins involved in plant growth and development.

Action Environment

The action, efficacy, and stability of 4-Chloro-3-nitrobenzotrifluoride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

1-chloro-2-nitro-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3ClF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
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InChI Key

TZGFQIXRVUHDLE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl
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Molecular Formula

C7H3ClF3NO2
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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DSSTOX Substance ID

DTXSID2024799
Record name 4-Chloro-3-nitrobenzotrifluoride
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Molecular Weight

225.55 g/mol
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Physical Description

3-nitro-4-chlorobenzotrifluoride appears as a colorless to dark-colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless to dark-colored liquid; [CAMEO] Yellow liquid;
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Record name 4-Chloro-3-nitrobenzotrifluoride
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Boiling Point

432.7 °F at 760 mmHg (NTP, 1992)
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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Solubility

Insoluble (NTP, 1992)
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Density

1.542 at 59.9 °F (NTP, 1992) - Denser than water; will sink
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Product Name

4-Chloro-3-nitrobenzotrifluoride

CAS RN

121-17-5
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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Record name 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
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Record name Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-
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Melting Point

27.5 °F (NTP, 1992)
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Chloro-3-nitrobenzotrifluoride in studying aromatic nucleophilic substitution reactions?

A: 4-Chloro-3-nitrobenzotrifluoride serves as a model electrophile in investigating the mechanism of aromatic nucleophilic substitution (SNAr) reactions. Specifically, researchers have used this compound to study the impact of different leaving groups on reaction kinetics and deuterium isotope effects. [, ] These studies provide insights into the rate-determining steps and the influence of leaving group ability on the overall reaction pathway.

Q2: What is the significance of studying the deuterium isotope effect in reactions involving 4-Chloro-3-nitrobenzotrifluoride?

A: Investigating the deuterium isotope effect, using deuterated piperidine ([1-2H]piperidine), provides valuable information about the transition state and rate-determining step of SNAr reactions involving 4-Chloro-3-nitrobenzotrifluoride. [, ] The magnitude of the isotope effect helps researchers determine whether the breaking of the C-H/C-D bond in piperidine is involved in the rate-determining step. This information contributes to a deeper understanding of the reaction mechanism and the factors influencing reactivity.

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